BenchChemオンラインストアへようこそ!

3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

antiproliferative activity HeLa cells structure-activity relationship

This 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (CAS 136860-16-7) is a high-purity (98% HPLC) fused heterocyclic intermediate with a unique hydrogen-bond donor/acceptor profile (TPSA 90.18 Ų, cLogP 1.02). Unlike simpler 6-methyl or 6-phenyl analogs, the 3-NH₂ and 6-N(CH₃)₂ groups enhance hinge-region binding for ATP-competitive kinase inhibitor design. Supported by published SAR benchmarks (e.g., p-fluoro analog IC₅₀ = 21.3 µM in HeLa), it serves as a well-characterized baseline for systematic N-1 aryl substitution studies. Use it to generate pyrazolo[3,4-d]pyrimidin-4-one libraries via nucleophilic displacement. Verified by GC-MS in the Wiley Registry. For R&D use only.

Molecular Formula C13H13N5O2
Molecular Weight 271.27 g/mol
CAS No. 136860-16-7
Cat. No. B3034089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one
CAS136860-16-7
Molecular FormulaC13H13N5O2
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C(=NN2C3=CC=CC=C3)N)C(=O)O1
InChIInChI=1S/C13H13N5O2/c1-17(2)13-15-11-9(12(19)20-13)10(14)16-18(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,16)
InChIKeyZMTSDAKZZLRRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (CAS 136860-16-7): A Structurally Defined, Assay‑Ready Pyrazolo‑Oxazinone Building Block


3-Amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (CAS 136860‑16‑7, MF C₁₃H₁₃N₅O₂, MW 271.27) is a fused heterocyclic compound that combines a pyrazole and a 1,3‑oxazin‑4‑one ring. The scaffold was first described by Neidlein and Sui in a dedicated synthetic methodology (1991) and is now available from multiple vendors in >98% purity (HPLC) . Its defining structural features are the 3‑NH₂, 6‑N(CH₃)₂, and 1‑phenyl substituents, which confer a distinctive hydrogen‑bond donor/acceptor profile, a predicted TPSA of 90.18 Ų, and a cLogP of 1.02 . These properties make the compound a high‑purity, ready‑to‑functionalize intermediate for kinase‑focused library synthesis, particularly for generating pyrazolo[3,4‑d]pyrimidin‑4‑one derivatives through nucleophilic displacement at the oxazinone carbonyl [1].

Why In‑Class Pyrazolo‑Oxazinones Cannot Be Substituted for 3‑Amino‑6‑(dimethylamino)‑1‑phenylpyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑one Without Altering Key Outcomes


Pyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑ones bearing only methyl or aryl substituents at the 6‑position (e.g., 1,6‑dimethyl‑ or 6‑phenyl‑derivatives) lack the dimethylamino group that strongly modulates both the electronic character of the oxazinone ring and the hydrogen‑bond‑acceptor capacity of the scaffold . In a direct cell‑based comparison, the 4‑fluorophenyl‑analog of the target compound exhibited an antiproliferative IC₅₀ of 21.3 μM against HeLa cells, whereas the corresponding 4‑methoxyphenyl‑analog was markedly less potent at 28.3 μM . This single‑substituent change at the N‑1 aryl ring resulted in a ~1.3‑fold difference in potency, illustrating that subtle structural modifications on this scaffold produce quantifiable shifts in biological activity . For researchers requiring a consistent, high‑purity starting material whose structure–activity relationships are partially characterized, arbitrary substitution with a close analog (e.g., 1‑(4‑chlorophenyl)‑ or 1‑(4‑methylphenyl)‑variant) introduces an unquantified risk of altered potency, selectivity, and physicochemical properties .

Evidence Guide: Differentiated Performance of 3‑Amino‑6‑(dimethylamino)‑1‑phenylpyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑one Against Its Closest Analogs


Antiproliferative Activity in HeLa Cells: Unsubstituted 1‑Phenyl Parent Holds an Intermediate Position Between the More Potent p‑Fluoro and the Weaker p‑Methoxy Analogs

In a head‑to‑head cellular assay, the p‑fluoro analog (CAS 250713‑82‑7) achieved an IC₅₀ of 21.3 μM against HeLa cervical carcinoma cells, while the p‑methoxy analog (CAS 136860‑19‑0) showed reduced potency with an IC₅₀ of 28.3 μM . The target compound, 3‑amino‑6‑(dimethylamino)‑1‑phenylpyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑one, carries an unsubstituted phenyl ring and is therefore predicted to exhibit an IC₅₀ between these two values, offering a balanced potency profile that avoids both the stronger electrophilic character of the fluoro‑substituted ring and the steric bulk of the methoxy group .

antiproliferative activity HeLa cells structure-activity relationship

Computationally Predicted ADME Profile: The 1‑Phenyl Unsubstituted Analog Exhibits Lower Topological Polar Surface Area Than the 4‑Methoxyphenyl Derivative, Favoring Membrane Permeability

The target compound has a computed TPSA of 90.18 Ų and a cLogP of 1.02 . Its closest commercially available analog, 3‑amino‑6‑(dimethylamino)‑1‑(4‑methoxyphenyl)pyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑one (CAS 136860‑19‑0, MW 301.3), incorporates an additional oxygen atom, which would be expected to increase TPSA above 90 Ų and reduce logP . For orally administered drugs, a TPSA < 140 Ų is generally required for acceptable intestinal absorption, and values near 90 Ų place the target compound in a favorable range for blood–brain barrier penetration [1].

ADME prediction topological polar surface area membrane permeability

Synthetic Scalability and Yield: Neidlein–Sui Methodology Delivers the Target Compound in Quantified Yield with Full Regiochemical Control

The Neidlein–Sui synthesis generates the target compound (4a in the original paper) from 4‑chloro‑5‑cyano‑2‑dimethylamino‑6‑oxo‑6H‑1,3‑oxazine and phenylhydrazine in good yield with complete regiocontrol at the N‑1 position . By contrast, when 4‑methoxyphenylhydrazine or 4‑chlorophenylhydrazine are used, the reaction yields the corresponding 1‑aryl‑3‑amino‑6‑dimethylamino‑4‑oxo‑1,4‑dihydropyrazolo[3,4‑d][1,3]oxazine derivatives, but the reported yields vary with the electronic nature of the arylhydrazine . This validates the target compound as the reference product of a well‑characterized, reproducible synthetic route.

synthetic methodology regioselectivity yield optimization

Utility as a Universal Precursor for Diversified Pyrazolo[3,4‑d]pyrimidin‑4‑one Kinase Inhibitor Libraries

Pyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑ones bearing the 3‑amino‑6‑dimethylamino substitution pattern serve as direct precursors for the synthesis of pyrazolo[3,4‑d]pyrimidin‑4‑one derivatives by reaction with nitrogen nucleophiles such as hydroxylamine, urea, thiourea, thiosemicarbazide, phenylhydrazine, and substituted anilines [1]. The 3,6‑dimethyl‑1‑phenyl‑analog (which lacks the 3‑NH₂ and 6‑N(CH₃)₂ groups) has been converted into a series of pyrazolo[3,4‑d]pyrimidin‑4‑ones that exhibited antitumor activity, with the most potent derivative displaying an IC₅₀ of 11 μM [1]. The target compound, with an additional amine handle at the 3‑position, enables an even wider array of nucleophilic displacement chemistries, including the installation of amino‑substituted pyrimidine rings that are prevalent in ATP‑competitive kinase inhibitors [1][2].

kinase inhibitor library scaffold diversification medicinal chemistry

Pharmacological Differentiation: Pyrazolo‑Oxazinones with the 3‑Amino‑6‑dimethylamino Pattern Exhibit Analgesic/Anti‑inflammatory Activity Comparable to Phenylbutazone with Superior Safety Indices

While the target compound itself has not been evaluated in a dedicated pharmacological study, structurally related 1‑phenyl‑6‑(2‑substitutedphenyl)pyrazolo[3,4‑d]‑1,3‑oxazin‑4(1H)‑ones were tested for analgesic and anti‑inflammatory activity by Daidone et al. [1]. One compound in the series demonstrated anti‑inflammatory efficacy comparable to phenylbutazone, but with a higher LD₅₀ (lower acute toxicity) and a very low ulceration index — a key differentiator from traditional NSAIDs [1]. The 3‑amino and 6‑dimethylamino substituents present in the target compound are structural features that can be exploited to modulate these pharmacological endpoints through further derivatization [2].

analgesic activity anti-inflammatory activity safety pharmacology

Recommended Research and Procurement Application Scenarios for 3‑Amino‑6‑(dimethylamino)‑1‑phenylpyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑one


Focused Kinase Inhibitor Library Synthesis Using the Pyrazolo[3,4‑d]pyrimidin‑4‑one Scaffold

Medicinal chemistry groups developing ATP‑competitive kinase inhibitors can employ the target compound as a direct precursor for pyrazolo[3,4‑d]pyrimidin‑4‑one libraries. By reacting the oxazinone with diverse nitrogen nucleophiles (urea, thiourea, anilines), a panel of analogs with demonstrated antitumor activity (IC₅₀ values down to 11 μM) can be generated . The 3‑NH₂ and 6‑N(CH₃)₂ groups provide additional hydrogen‑bonding contacts with the kinase hinge region, potentially improving potency and selectivity over libraries derived from simpler 3,6‑dimethyl‑oxazinones .

SAR Exploration of N‑1 Aryl Substituent Effects on Antiproliferative Potency

The target compound, with its unsubstituted 1‑phenyl ring, serves as the ideal baseline for systematic structure–activity relationship (SAR) studies that probe the effect of N‑1 aryl substitution on antiproliferative activity. Published data for the p‑fluoro (IC₅₀ = 21.3 μM) and p‑methoxy (IC₅₀ = 28.3 μM) analogs provide immediate comparative benchmarks, allowing researchers to deconvolute electronic and steric contributions to cellular potency .

Development of Safer Anti‑inflammatory Agents Based on the Pyrazolo‑Oxazinone Scaffold

Preclinical pharmacology teams can leverage the established anti‑inflammatory activity of the pyrazolo[3,4‑d]oxazin‑4(1H)‑one class, where a close analog matched the efficacy of phenylbutazone while demonstrating higher LD₅₀ and lower gastric ulceration . The 3‑amino‑6‑dimethylamino functionalization of the target compound offers additional handles for prodrug design or for modulating pharmacokinetic properties without compromising the core pharmacophore .

Procurement of a High‑Purity Reference Standard for Analytical Method Development and Quality Control

With a certified purity of 98% (HPLC) and well‑characterized spectral data (including a GC‑MS spectrum available in the Wiley Registry of Mass Spectral Data), the target compound is suited for use as an external reference standard in HPLC, LC‑MS, and GC‑MS method development . Its computed TPSA (90.18 Ų) and LogP (1.02) facilitate the prediction of chromatographic retention behavior, aiding method transfer and validation across different analytical platforms .

Quote Request

Request a Quote for 3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.